(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride
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Overview
Description
®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its effects on biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidin-3-ylmethanol and dimethylamine.
Reaction Conditions: The piperidin-3-ylmethanol is reacted with dimethylamine under controlled conditions to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Used to investigate its effects on neurotransmitter systems and receptor binding.
Biology: Employed in studies related to cell signaling and metabolic pathways.
Industry: Utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride
- N-(Piperidin-3-yl)acetamide hydrochloride
- 2-(Dimethylamino)-N-(piperidin-3-yl)ethanamide hydrochloride
Uniqueness
®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or other similar compounds. This stereochemistry can influence its binding affinity to receptors and its overall pharmacological profile.
Properties
IUPAC Name |
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;/h8,10H,3-7H2,1-2H3,(H,11,13);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYTOGPEOMBCI-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N[C@@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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